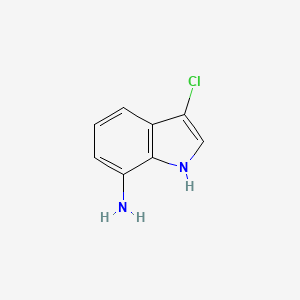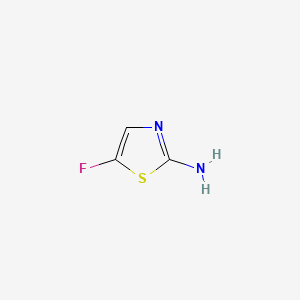
3-chloro-1H-indol-7-amine
Übersicht
Beschreibung
Synthesis Analysis
Various methods have been reported for the synthesis of indoles, including modern versions of classical synthesis methods such as Bartoli indole synthesis, Hemetsberger indole synthesis, Bischler indole synthesis, Julia indole synthesis, Larock indole synthesis, Nenitzescu indole synthesis, and Madelung indole synthesis .
Chemical Reactions Analysis
While specific reactions involving 3-Chloro-1H-indol-7-amine may vary, indoles are known to participate in diverse chemical transformations. For instance, intramolecular C(sp³)-H additions followed by double-bond isomerization can yield various 3-substituted indoles . Additionally, synthetic strategies and SAR studies have explored the inhibitory properties of indole derivatives against enzymes and proteins .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformations
3-Chloro-1H-indol-7-amine is a key component in various chemical synthesis processes. It is used in the synthesis of N-substituted indoles and anilines, which are pharmacologically significant compounds. The research by Beller et al. (2001) demonstrates the use of similar compounds in creating N-substituted 2,3-dihydroindoles through a domino-amination protocol combined with dehydrogenation reactions (Beller, Breindl, Riermeier, & Tillack, 2001). Similarly, Sanz et al. (2007) describe the regioselective synthesis of 4- and 7-alkoxyindoles from commercially available materials like 3-halophenols, which are structurally related to 3-chloro-1H-indol-7-amine (Sanz, Castroviejo, Guilarte, Perez, & Fañanás, 2007).
Environmental Chemistry
In the field of green chemistry, 3-chloro-1H-indol-7-amine derivatives are synthesized in environmentally friendly ways. For instance, Chen et al. (2014) explored the catalyst-free synthesis of 3-(1H-indol-3-yl)isoindolin-1-one derivatives in water, emphasizing the importance of sustainable methods in chemical synthesis (Chen, Lei, & Hu, 2014).
Biological and Pharmacological Research
Indole derivatives, including those based on 3-chloro-1H-indol-7-amine, have significant applications in biological and pharmacological research. For example, Zieliński et al. (2008) explored the use of indole-7-amine in constructing amide-based anion receptors, highlighting its potential in developing new biochemical tools (Zieliński, Dydio, & Jurczak, 2008).
Catalysis and Material Science
In material science and catalysis, compounds like 3-chloro-1H-indol-7-amine are used as catalysts or in catalyst development. Garkoti et al. (2017) describe the heterogenization of amine-functionalized ionic liquids using graphene oxide, showcasing the role of similar compounds in synthesizing 3-substituted indoles, which are crucial in various chemical reactions (Garkoti, Shabir, Gupta, Sharma, & Mozumdar, 2017).
Advanced Synthesis Techniques
Advanced synthesis techniques utilizing 3-chloro-1H-indol-7-amine derivatives are continually being developed. For instance, research by Sakai et al. (2003) demonstrates the aminomethylation of indole, a compound structurally similar to 3-chloro-1H-indol-7-amine, using a metal triflate-TMSCl system, contributing to the facile synthesis of aromatic primary amines (Sakai, Hirasawa, Hamajima, & Konakahara, 2003).
Eigenschaften
IUPAC Name |
3-chloro-1H-indol-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c9-6-4-11-8-5(6)2-1-3-7(8)10/h1-4,11H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLBNABPPSZSXHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)N)NC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20451636 | |
| Record name | 3-chloro-1H-indol-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20451636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-1H-indol-7-amine | |
CAS RN |
165669-13-6 | |
| Record name | 3-chloro-1H-indol-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20451636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















